molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B175176
M. Wt: 261.19 g/mol
InChI Key: LQADNDJRIUBIRR-AQEKLAMFSA-N
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Description

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2 . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic counterpart of the piperazine ring . This compound is often used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been described in several studies . A practical synthesis method involves a Staudinger reduction of an azide to facilitate a transannular cyclization . This method provides ready access to the 2,5-diazabicyclo[2.2.1]heptane scaffold on a gram scale .


Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each cage being protonated at the two nitrogen sites .


Chemical Reactions Analysis

The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . For instance, it has been used in the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .


Physical And Chemical Properties Analysis

The molecular weight of “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is 171.07 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Scientific Field: Crystallography

    • Application Summary : The compound is used in the study of crystal structures .
    • Methods of Application : The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide was reported. The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .
    • Results or Outcomes : Each cage is protonated at the two nitrogen sites. The overall charge balance is maintained by four crystallographically independent bromide ions .
  • Scientific Field: Organic Chemistry

    • Application Summary : The compound is used in the synthesis of derivatives .
    • Methods of Application : An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .
    • Results or Outcomes : (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
  • Scientific Field: Pharmacology

    • Application Summary : The compound is used in the development of antiproliferative and apoptotic inducing agents against cervical cancer cell lines .
  • Scientific Field: Biocatalysis

    • Application Summary : The compound is used in the development of robust biocatalysts .
    • Methods of Application : The compound is used as a carrier for enzymes. The unique catalytic properties of enzymes have led to the production of useful medicinal intermediates, foods, and biofuels from sustainable sources .
    • Results or Outcomes : The use of this compound as a carrier for enzymes has resulted in enhanced thermal and pH stabilities, and improved reusability with >80% activity retention .
  • Scientific Field: Nanotechnology

    • Application Summary : The compound is used in the fabrication of functionalized silica nanoparticles .
    • Methods of Application : The compound is used in the synthesis of a composite of mesoporous silica/magnetic graphene oxide composite (MSNs/MGO) as the support .
  • Scientific Field: Coordination Chemistry

    • Application Summary : The compound is used in the development of coordination compounds .
  • Scientific Field: Environmental Science

    • Application Summary : The compound is used in the development of environmentally friendly materials .
    • Methods of Application : The compound is used as a carrier for enzymes. The unique catalytic properties of enzymes have led to the production of useful medicinal intermediates, foods, and biofuels from sustainable sources .
    • Results or Outcomes : The use of this compound as a carrier for enzymes has resulted in enhanced thermal and pH stabilities, and improved reusability with >80% activity retention .
  • Scientific Field: Material Science

    • Application Summary : The compound is used in the fabrication of functionalized silica nanoparticles .
    • Methods of Application : The compound is used in the synthesis of a composite of mesoporous silica/magnetic graphene oxide composite (MSNs/MGO) as the support .
  • Scientific Field: Biochemistry

    • Application Summary : The compound is used in the development of coordination compounds .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628453
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

CAS RN

1217827-86-5
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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